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molecular formula C15H11NO B8653335 2-Styrylbenzoxazole

2-Styrylbenzoxazole

Cat. No. B8653335
M. Wt: 221.25 g/mol
InChI Key: GJFNNZBYCMUAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04074046

Procedure details

An autoclave is charged with 13.45 g. o-nitrophenyl cinnamate, 2.5 g. 5% palladium-on-carbon, 0.40 g. ferric chloride and 90 ml. anhydrous acetonitrile, pressurized with carbon monoxide to 5000 psig., and heated at 190° C. for 6 hours. After the catalyst is removed by filtration, analysis of the reaction mixture by vapor phase chromatography shows that 2-styrylbenzoxazole is the major product. The 2-styrylbenzoxazole is isolated by chromatography on alumina using benzene as the eluent. After recrystallization from petroleum ether, it melts at 78°-79° C. and is identical with an authentic sample of 2-styrylbenzoxazole by mixed melting point, infrared spectrum and vapor phase chromatography.
Name
o-nitrophenyl cinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-])=O)(=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C]=O>[Pd].C(#N)C>[CH:2]([C:1]1[O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N:18]=1)=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |^3:20|

Inputs

Step One
Name
o-nitrophenyl cinnamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An autoclave is charged with 13.45 g
CUSTOM
Type
CUSTOM
Details
After the catalyst is removed by filtration, analysis of the reaction mixture by vapor phase chromatography

Outcomes

Product
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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